Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13556688
InChI: InChI=1S/C13H14Cl2O3/c1-8(6-13(17)18-2)5-12(16)9-3-4-10(14)11(15)7-9/h3-4,7-8H,5-6H2,1-2H3
SMILES: CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)CC(=O)OC
Molecular Formula: C13H14Cl2O3
Molecular Weight: 289.15 g/mol

Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate

CAS No.:

Cat. No.: VC13556688

Molecular Formula: C13H14Cl2O3

Molecular Weight: 289.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate -

Specification

Molecular Formula C13H14Cl2O3
Molecular Weight 289.15 g/mol
IUPAC Name methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxopentanoate
Standard InChI InChI=1S/C13H14Cl2O3/c1-8(6-13(17)18-2)5-12(16)9-3-4-10(14)11(15)7-9/h3-4,7-8H,5-6H2,1-2H3
Standard InChI Key RMHJYZPXPRMJKC-UHFFFAOYSA-N
SMILES CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)CC(=O)OC
Canonical SMILES CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)CC(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate belongs to the class of substituted valerate esters. Its molecular formula is C₁₃H₁₄Cl₂O₃, with a molecular weight of 289.15 g/mol. The IUPAC name is methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxopentanoate, reflecting the ketone group at the fifth carbon and the methyl ester at the terminal position. The SMILES notation (CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)CC(=O)OC) highlights the dichlorophenyl ring attached to the oxovalerate chain.

The compound’s structure combines a hydrophobic dichlorophenyl moiety with a polar ester group, creating a balance of lipophilicity and reactivity. This duality is critical for its potential interactions in biological systems and synthetic applications.

Comparative Analysis with Structural Analogs

Compounds with similar frameworks exhibit variations in bioactivity and chemical reactivity based on substituent positioning and functional groups. For instance:

Compound NameMolecular FormulaKey Structural DifferencesBiological Relevance
Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerateC₁₃H₁₄Cl₂O₃3,5-dichloro substitution on phenyl ringAltered receptor binding affinity
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerateC₁₃H₁₄Cl₂O₃Ethyl ester instead of methylModified metabolic stability
Methyl 3-(2,4-dichlorophenyl)acetateC₉H₈Cl₂O₂Shorter carbon chain; acetate backboneReduced steric hindrance

These comparisons underscore how minor structural changes influence physicochemical properties and functional outcomes.

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate likely involves multi-step reactions, including:

  • Friedel-Crafts Acylation: Introducing the dichlorophenyl group to a valerate precursor using Lewis acid catalysts like AlCl₃.

  • Esterification: Reacting the resultant oxovaleric acid with methanol under acidic conditions to form the methyl ester.

A representative reaction scheme is:

3,4-Dichlorobenzoyl chloride+Methyl 3-methyl-5-oxovalerateBaseMethyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate\text{3,4-Dichlorobenzoyl chloride} + \text{Methyl 3-methyl-5-oxovalerate} \xrightarrow{\text{Base}} \text{Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate}

This method parallels the synthesis of related dichlorophenyl esters, where controlled acylation ensures regioselectivity .

Optimization Challenges

Key challenges include avoiding over-chlorination and ensuring purity during esterification. Solvent choice (e.g., dichloromethane) and temperature control (0–5°C) are critical to suppress side reactions . Catalytic hydrogenation, as demonstrated in analogs like methyl 3-oxovalerate, may also refine yield by reducing ketone intermediates .

Physicochemical Properties

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, analogs exhibit characteristic peaks in:

  • IR: Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone).

  • ¹H NMR: Signals at δ 2.1–2.5 ppm (methylene protons near ketone) and δ 3.6–3.8 ppm (ester methyl group).

Future Research Directions

Biological Activity Screening

In vitro assays against targets like FXR or PPARγ could elucidate therapeutic potential. Computational docking studies may predict binding affinities based on the dichlorophenyl moiety’s interactions .

Process Scale-Up

Optimizing catalytic systems (e.g., Pd-mediated cross-coupling) could improve synthesis efficiency for industrial-scale production .

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